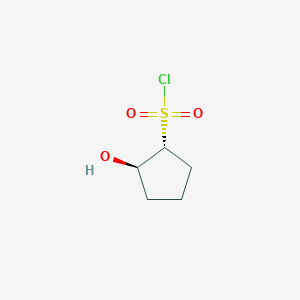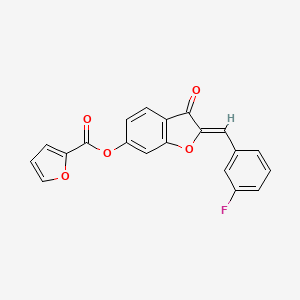![molecular formula C16H20ClFN2O3 B2672461 Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride CAS No. 300703-95-1](/img/structure/B2672461.png)
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro, methoxyethyl, and methyl groups. The final step involves the formation of the hydrachloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Fluoroquinolones: A class of antibiotics that also contain a quinoline core.
Uniqueness
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxyethyl groups enhances its reactivity and potential as a pharmaceutical agent.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
ethyl 8-fluoro-4-(2-methoxyethylamino)-5-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3.ClH/c1-4-22-16(20)11-9-19-15-12(17)6-5-10(2)13(15)14(11)18-7-8-21-3;/h5-6,9H,4,7-8H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGMZMLDWGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
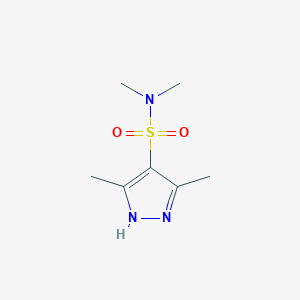
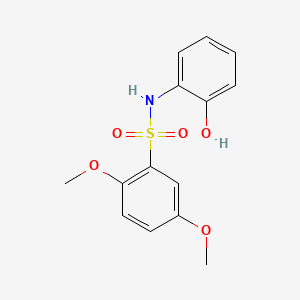
![Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2672381.png)
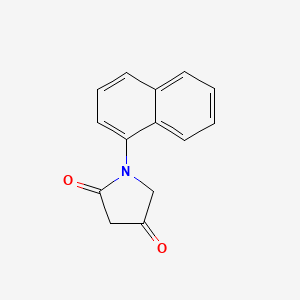
![2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2672390.png)
![2-(4-ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)
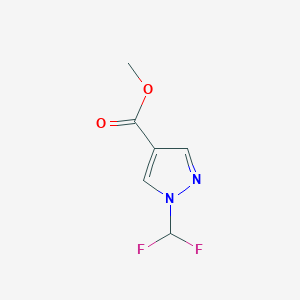
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)
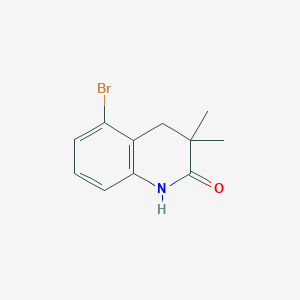
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)
